Methyl (S)-2-amino-3-(pyridin-4-yl)propanoate

Description

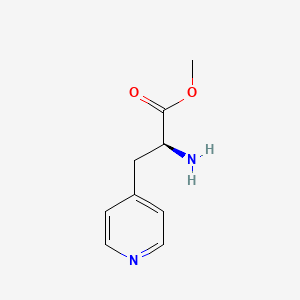

Methyl (S)-2-amino-3-(pyridin-4-yl)propanoate (C₉H₁₂N₂O₂, MW 180.21) is an L-alanine derivative esterified with a pyridin-4-yl substituent. It is synthesized via the reaction of 3-(4-pyridyl)-L-alanine with methanol and thionyl chloride (SOCl₂), yielding a white solid with a 90% efficiency . This compound serves as a precursor for complex molecules in biomedical research, such as substrates for nitric oxide synthase (eNOS) studies using ¹H NMR spectroscopy . Its stereochemistry and pyridine moiety make it valuable for probing enzyme-substrate interactions and metabolic pathways.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-pyridin-4-ylpropanoate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m0/s1 |

InChI Key |

MFDSUVIUGDAHLU-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=NC=C1)N |

Canonical SMILES |

COC(=O)C(CC1=CC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-amino-3-(pyridin-4-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-2-amino-3-(pyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-2-amino-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(pyridin-4-yl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural homology with methyl (S)-2-amino-3-(pyridin-4-yl)propanoate, differing primarily in aromatic substituents or functional groups:

Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

- Structure : Indol-3-yl substituent instead of pyridin-4-yl.

- This derivative is linked to tryptophan analogs, often used in peptide synthesis .

- Applications: Potential relevance in neurotransmitter or protein interaction studies due to indole’s prevalence in bioactive molecules.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structure : 4-Nitrophenyl group replaces pyridin-4-yl.

- Synthesis: Prepared via nitro-group etherification followed by sodium borohydride reduction to yield aminophenyl derivatives .

- Reactivity : The electron-withdrawing nitro group increases electrophilicity, making it a key intermediate for reductive amination or further functionalization.

(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate (9a-d)

- Structure: Thiazole-aryl moieties linked via methylamino groups to the phenyl ring.

- Activity : Exhibits antimycobacterial properties, with structural variability (aryl = 4-F, 4-Cl, etc.) influencing potency .

- Design Rationale : Thiazole rings confer rigidity and hydrogen-bonding capacity, enhancing target specificity.

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure: Fluorine and amino groups at pyridine positions 2 and 5.

Comparative Data Table

Biological Activity

Methyl (S)-2-amino-3-(pyridin-4-yl)propanoate, also known as a derivative of amino acids with a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 168.20 g/mol. The compound is characterized by the presence of an amino group, a propanoate moiety, and a pyridine ring, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyridine derivatives with amino acids or their esters. The following general procedure outlines one such method:

- Reagents : Pyridine-4-carboxylic acid, methyl chloroformate, and an appropriate amine.

- Reaction Conditions : The reaction is conducted under basic conditions (e.g., using sodium hydride) to facilitate the formation of the ester.

- Purification : The crude product is purified through recrystallization or chromatography to obtain high-purity this compound.

Pharmacological Potential

This compound exhibits significant biological activities that make it a candidate for further pharmacological exploration:

- Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters, this compound may interact with various receptors in the central nervous system, potentially influencing mood and cognitive functions.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

The biological mechanisms underlying the activity of this compound are multifaceted:

- Receptor Binding : The compound's ability to bind selectively to neurotransmitter receptors may modulate signaling pathways involved in neuronal excitability and synaptic transmission.

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.

- Induction of Apoptosis : Evidence indicates that the compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.